molecular formula C15H22N4O4 B8549346 tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B8549346
M. Wt: 322.36 g/mol
InChI Key: XONXLUBFVDTACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a nitro-pyridine moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methylpiperazine with 6-nitro-3-pyridinecarboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-Methyl-4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester.

    Reduction: Formation of 2-Methyl-4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
  • 2-Methyl-4-(6-chloro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
  • 2-Methyl-4-(6-methyl-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

What sets tert-Butyl 2-Methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for specific redox reactions that are not possible with its analogs.

Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H22N4O4/c1-11-10-17(12-5-6-13(16-9-12)19(21)22)7-8-18(11)14(20)23-15(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

XONXLUBFVDTACE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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